

Spectroscopic Profile of 5-Amino-2-picoline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **5-Amino-2-picoline** (also known as 6-methylpyridin-3-amine), a vital building block in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The structural and electronic environment of **5-Amino-2-picoline** gives rise to a unique spectroscopic fingerprint. The data presented here has been compiled from various spectral databases and is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For **5-Amino-2-picoline**, the spectra are consistent with its substituted pyridine structure.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of **5-Amino-2-picoline** exhibits distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts are



influenced by the electronic effects of the amino and methyl substituents on the pyridine ring.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
|--------------------------|---------------------------|---------------------|-------------|
| H-4 | ~6.9-7.1 | Doublet of doublets | 1H |
| H-6 | ~7.8-8.0 | Doublet | 1H |
| Pyridine Ring H | ~6.8-6.9 | Doublet | 1H |
| -NH ₂ (Amino) | ~3.5 (broad) | Singlet | 2H |
| -CH₃ (Methyl) | ~2.3-2.4 | Singlet | 3H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in the **5-Amino-2-picoline** molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Assignment | Chemical Shift (δ) ppm |
|-------------------|------------------------|
| C-2 | ~155-157 |
| C-3 | ~122-124 |
| C-4 | ~121-123 |
| C-5 | ~138-140 |
| C-6 | ~145-147 |
| -CH₃ (Methyl) | ~22-24 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy



The IR spectrum of **5-Amino-2-picoline** displays characteristic absorption bands corresponding to the various functional groups present in the molecule. As a primary aromatic amine, the N-H stretching region is particularly informative.

| Vibrational Mode | Frequency (cm ⁻¹) | Intensity |
|-------------------------------------|-------------------------------|---------------|
| N-H Stretch (Asymmetric) | ~3440 | Medium |
| N-H Stretch (Symmetric) | ~3330 | Medium |
| Aromatic C-H Stretch | ~3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch (-CH₃) | ~2850-2960 | Medium-Weak |
| N-H Bend (Scissoring) | ~1620 | Strong |
| Aromatic C=C and C=N Ring Stretches | ~1450-1600 | Strong-Medium |
| C-N Stretch (Aromatic) | ~1250-1340 | Strong |

Mass Spectrometry (MS)

Mass spectrometry of **5-Amino-2-picoline** provides information about its molecular weight and fragmentation pattern upon ionization. The molecular formula is $C_6H_8N_2$, with a molecular weight of approximately 108.14 g/mol .

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 108 | High | [M]+ (Molecular Ion) |
| 107 | High | [M-H] ⁺ (Loss of a hydrogen radical) |
| 80 | Moderate | [M-H-HCN]+ (Loss of H followed by hydrogen cyanide) |

Experimental Protocols



The following are detailed methodologies for the spectroscopic analysis of **5-Amino-2- picoline**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh 5-10 mg of solid **5-Amino-2-picoline**.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is approximately 4-5 cm.
- Instrument Setup:
 - The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
 - The sample is placed in the spectrometer's probe.
 - The instrument is locked onto the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
- Data Acquisition:
 - For ¹H NMR, a standard proton experiment is run. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled carbon experiment is performed. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed.



- Phase correction and baseline correction are applied.
- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integration of the ¹H NMR signals is performed to determine the relative proton ratios.

IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small, representative amount of solid 5-Amino-2-picoline directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Setup:
 - The analysis is performed on a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
 - A background spectrum of the clean, empty ATR crystal is collected.
- Data Acquisition:
 - The sample spectrum is then collected.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
- Data Processing:
 - The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Peak positions are identified and assigned to the corresponding vibrational modes.



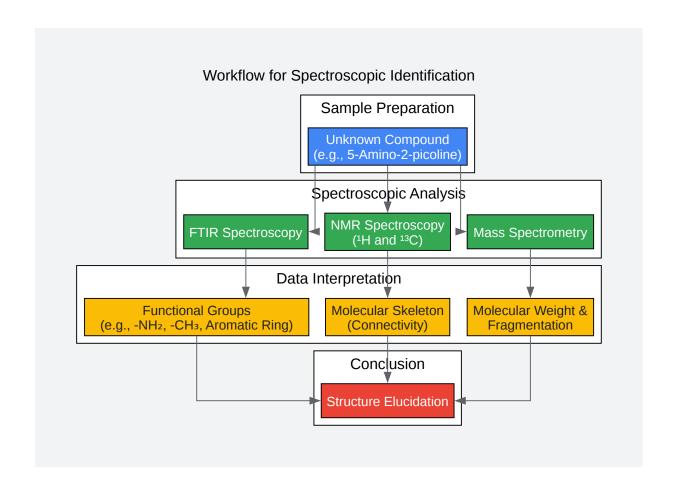
Mass Spectrometry Protocol

- · Sample Introduction and Ionization:
 - A dilute solution of 5-Amino-2-picoline in a volatile solvent (e.g., methanol or acetonitrile)
 is prepared.
 - The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
 - Electron Ionization (EI) is a common method for this type of molecule, typically at 70 eV.
- Mass Analysis:
 - The generated ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- · Detection and Data Acquisition:
 - The detector records the abundance of each ion at a specific m/z value.
 - The data is plotted as a mass spectrum, showing relative intensity versus m/z.
- Data Analysis:
 - The molecular ion peak is identified to confirm the molecular weight.
 - The fragmentation pattern is analyzed to provide structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of a chemical compound like **5-Amino-2-picoline**.





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Caption: A flowchart illustrating the process of chemical structure elucidation using complementary spectroscopic techniques.

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